N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a dimethoxyphenyl group, which contributes to its chemical reactivity and potential pharmacological effects.
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a dimethoxyphenyl boronic acid and a suitable halide precursor.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 3-phenylpropanoic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which play roles in various physiological processes. Additionally, it may modulate the activity of ion channels and receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): This compound is a potent serotonin receptor agonist with hallucinogenic effects.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF): Known for its psychoactive properties and potential as a research chemical.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDLPGUBJYVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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